(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide (2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 136037-37-1
VCID: VC21214092
InChI: InChI=1S/C30H38N6O6/c31-14-4-8-24(34-27(39)23(32)18-21-10-12-22(38)13-11-21)28(40)35-25(19-20-6-2-1-3-7-20)30(42)36-16-5-9-26(36)29(41)33-15-17-37/h1-3,6-7,10-13,15,17,23-26,38H,4-5,8-9,14,16,18-19,31-32H2,(H,34,39)(H,35,40)/t23-,24+,25-,26+/m0/s1
SMILES: C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N=CC=O
Molecular Formula: C30H38N6O6
Molecular Weight: 578.7 g/mol

(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide

CAS No.: 136037-37-1

Cat. No.: VC21214092

Molecular Formula: C30H38N6O6

Molecular Weight: 578.7 g/mol

* For research use only. Not for human or veterinary use.

(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide - 136037-37-1

Specification

CAS No. 136037-37-1
Molecular Formula C30H38N6O6
Molecular Weight 578.7 g/mol
IUPAC Name (2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C30H38N6O6/c31-14-4-8-24(34-27(39)23(32)18-21-10-12-22(38)13-11-21)28(40)35-25(19-20-6-2-1-3-7-20)30(42)36-16-5-9-26(36)29(41)33-15-17-37/h1-3,6-7,10-13,15,17,23-26,38H,4-5,8-9,14,16,18-19,31-32H2,(H,34,39)(H,35,40)/t23-,24+,25-,26+/m0/s1
Standard InChI Key FELWTKZAAIPOTH-ROXDYWFKSA-N
Isomeric SMILES C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N=CC=O
SMILES C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N=CC=O
Canonical SMILES C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N=CC=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator